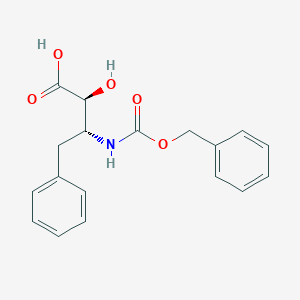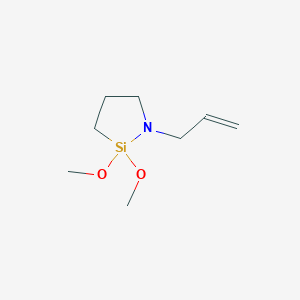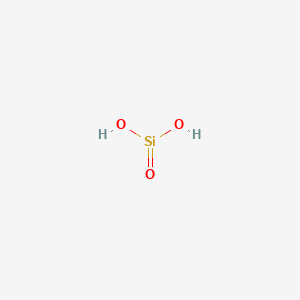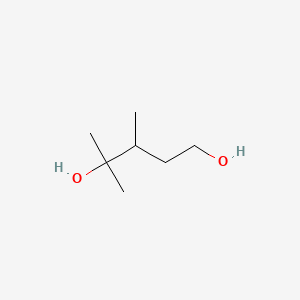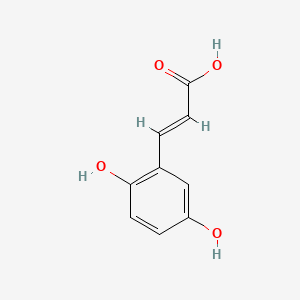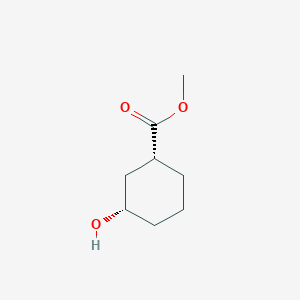
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular weight of 144.17 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate can be represented by the InChI code:1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 . This compound has a single carbon atom connected to an oxygen atom, forming a carboxylate group, and a cyclohexane ring with a hydroxyl group attached . Physical And Chemical Properties Analysis
Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate is a liquid at room temperature . It has a molecular weight of 144.17 .科学的研究の応用
Hydrogen Storage and Delivery
Research has explored the feasibility of using organic compounds like cyclohexane derivatives as hydrogen carriers. These studies focus on assessing different classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane, a related compound, has been identified as a suitable candidate due to its physical properties, environmental safety, and cost-effectiveness. The research highlights the development of catalysts and reactor designs for efficient dehydrogenation processes, aiming to maximize hydrogen content and recyclability of these organic carriers (Bourane et al., 2016).
Ethylene Regulation in Agriculture
In the agricultural sector, compounds like 1-methylcyclopropene (1-MCP) have been studied extensively for their ability to regulate ethylene, thereby extending the shelf life and preserving the quality of fruits and vegetables. These studies demonstrate the efficacy of such compounds in inhibiting ethylene effects across a range of produce, contributing significantly to postharvest management practices. This application is crucial for reducing food wastage and improving the economic viability of agricultural products (Blankenship & Dole, 2003).
Environmental Remediation
The research on methylated and non-methylated polycyclic aromatic hydrocarbons (PAHs) includes the study of their metabolites and potential toxicity. This area of study is relevant for environmental remediation efforts, as it provides insights into the degradation and transformation processes of PAHs in the environment. Understanding the structure, function, and carcinogenicity of these compounds aids in developing strategies for mitigating their impact on human health and ecosystems (Flesher & Lehner, 2016).
Chemical Recycling of Polymers
In the field of sustainable materials, the chemical recycling of poly(ethylene terephthalate) (PET) has been investigated to recover pure monomers for repolymerization. The process involves the hydrolysis of PET in various environments to yield terephthalic acid, which can then be used to produce new polymer materials. This research is pivotal for advancing circular economy concepts in material science, offering a pathway to reduce plastic waste and conserve petrochemical resources (Karayannidis & Achilias, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

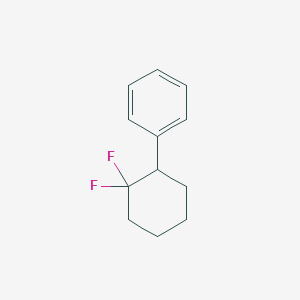
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
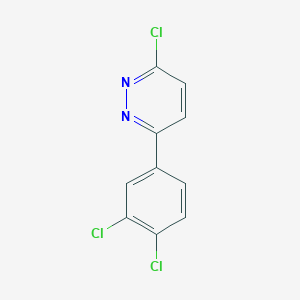
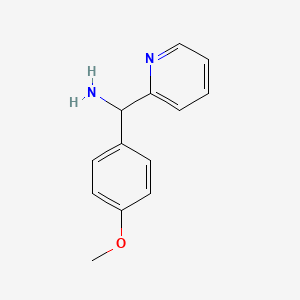



![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
